Alphadolone
Overview
Description
Alphadolone, also known as Alfadolone, is a neuroactive steroid and a general anesthetic . It is one of the components of the anesthetic drug mixture althesin .
Molecular Structure Analysis
The molecular formula of Alphadolone is C21H32O4 . Its average mass is 348.476 Da and its monoisotopic mass is 348.230072 Da . The ChemSpider ID for Alphadolone is 7974182 .Scientific Research Applications
Analgesic Properties
Prevention and Reversal of Morphine Tolerance : Alphadolone has been shown to prevent the occurrence of morphine tolerance and restore normal morphine antinociception in rats with established morphine tolerance. This suggests potential clinical utility in human pain states requiring morphine (Goodchild et al., 2009).
Oral Administration for Pain Management : A study demonstrated that orally administered alphadolone significantly reduced morphine use and pain scores in patients undergoing orthopedic knee reconstruction surgery, without increasing sedation, respiratory depression, nausea, or vomiting (Goodchild et al., 2001).
Antinociceptive Effects via Different Administration Routes : Alphadolone showed potent antinociceptive effects without sedation when administered intravenously, intraperitoneally, and intragastrically in rats. It suggests that alphadolone's metabolite in the liver might lead to these effects involving spinal cord GABA(A) receptors (Nadeson & Goodchild, 2001).
Separation of Anaesthetic and Antinociceptive Effects : Research indicated that alphadolone caused antinociception in rats without sedative effects, suggesting a distinct separation from its anaesthetic properties. This implies potential for targeted pain relief applications (Nadeson & Goodchild, 2000).
Role in Spinal GABAA Receptor Mediated Antinociception : A study found that alphadolone's antinociceptive effect in rats could be due to its activation of spinal GABAA receptors, highlighting its significance in spinal analgesia (Yan, 2008).
Potentiation of Opioid Antinociception : Alphadolone was found to potentiate antinociception when coadministered with opioids like morphine, fentanyl, or oxycodone, without increasing sedation. This underscores its role in enhancing opioid-based pain management (Winter et al., 2003).
properties
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13+,14-,15-,16+,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYBFXIUISNTQG-VKMGZQQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016382 | |
Record name | Alfadalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alfadolone | |
CAS RN |
14107-37-0 | |
Record name | Alphadolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14107-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfadolone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alfadalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alfadolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFADOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1C96974E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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